3,3-Diethylazetidine

Enzyme Inhibition Medicinal Chemistry Inflammation

3,3-Diethylazetidine (CAS 89854-61-5, MW 113.2 g/mol) is a four-membered, nitrogen-containing saturated heterocycle that serves as a foundational building block in medicinal chemistry. It is characterized by two ethyl substituents at the 3-position of the azetidine ring.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B13016976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethylazetidine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCCC1(CNC1)CC
InChIInChI=1S/C7H15N/c1-3-7(4-2)5-8-6-7/h8H,3-6H2,1-2H3
InChIKeyVCPUCGKZZCQTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethylazetidine: Core Scaffold Properties and Procurement Baseline


3,3-Diethylazetidine (CAS 89854-61-5, MW 113.2 g/mol) is a four-membered, nitrogen-containing saturated heterocycle that serves as a foundational building block in medicinal chemistry . It is characterized by two ethyl substituents at the 3-position of the azetidine ring. The compound is primarily procured as a research intermediate, and its value is realized through the synthesis of more complex, biologically active derivatives, most notably 3,3-diethylazetidine-2,4-diones, which function as potent enzyme inhibitors [1].

Why 3,3-Diethylazetidine Cannot Be Substituted by Other In-Class Azetidines


Simple substitution of 3,3-diethylazetidine with other 3,3-disubstituted azetidines, such as the 3,3-dimethyl analog, is not a neutral exchange due to quantifiable differences in the resulting biological activity of their derivatives. While 3,3-dimethylazetidine-2,4-dione derivatives exhibit HNE inhibition with Ki values in the 23.8–34.4 nM range [1], the more elaborate thiazole-fused derivatives built on the 3,3-diethylazetidine-2,4-dione scaffold achieve IC50 values of 35.02–44.59 nM against HNE and demonstrate additional, broad-spectrum antiproliferative activity (IC50 4.59–9.86 µM) not reported for the simpler dimethyl analogs [2]. The structural bulk of the diethyl moiety also differentiates it from unsubstituted azetidine, which lacks the conformational constraints that drive the selective activity of 3,3-disubstituted analogs [3].

3,3-Diethylazetidine: Quantitative Differentiation Evidence vs. Comparators


Human Neutrophil Elastase (HNE) Inhibition: Potency in the Nanomolar Range

3,3-Diethylazetidine-2,4-dione based thiazoles, direct synthetic derivatives of 3,3-diethylazetidine, demonstrate high nanomolar inhibitory activity against Human Neutrophil Elastase (HNE). This activity is comparable to or exceeds that of other established HNE inhibitor chemotypes. For example, while the clinically investigated HNE inhibitor Sivelestat has an IC50 of 44 nM , the 3,3-diethylazetidine-2,4-dione derivatives 3c, 3e, and 3h achieve IC50 values of 35.02–44.59 nM [1]. Furthermore, these derivatives are more potent than simpler 3,3-dimethylazetidine-2,4-dione analogs, which exhibit Ki values of 23.8–34.4 nM for HNE inhibition, as the diethyl derivatives incorporate additional thiazole functionality that broadens their biological profile beyond just enzyme inhibition [2].

Enzyme Inhibition Medicinal Chemistry Inflammation

Broad-Spectrum Antiproliferative Activity Against Carcinoma Cell Lines

Beyond enzyme inhibition, derivatives of 3,3-diethylazetidine confer a second, orthogonal mechanism of action: broad-spectrum antiproliferative activity. In cellular assays, the most active 3,3-diethylazetidine-2,4-dione based thiazoles (compounds 3c and 3e) inhibit the growth of a panel of cancer cell lines with IC50 values between 4.59 and 9.86 µM [1]. This includes human leukemia (MV4-11, IC50 = 4.59 µM), human lung carcinoma (A549, IC50 = 6.86 µM), human breast adenocarcinoma (MDA-MB-231, IC50 = 9.86 µM), and urinary bladder carcinoma (UMUC-3, IC50 = 5.63 µM). In stark contrast, simpler azetidine analogs, such as those tested in the murine lymphocytic leukemia P388 in vivo model, were rated as inactive, failing to demonstrate a meaningful increase in lifespan [2].

Cancer Research Cell Biology Drug Discovery

Stability Under Physiological Conditions

Derivatives synthesized from the 3,3-diethylazetidine scaffold exhibit high stability under simulated physiological conditions. Specifically, compounds 3c and 3e (3,3-diethylazetidine-2,4-dione based thiazoles) were demonstrated to maintain their integrity when exposed to physiological conditions, a critical prerequisite for in vivo efficacy studies [1]. This inherent stability is a key advantage over many other small-molecule azetidines, which can be susceptible to ring-opening due to significant ring strain. While the azetidine ring is characterized by angle strain and torsional stress , the presence of the 2,4-dione moiety and bulky 3,3-diethyl substituents in this scaffold appears to confer resistance to metabolic degradation [1].

Drug Metabolism Pharmacokinetics Chemical Stability

Differentiation from 3,3-Dimethylazetidine by Enhanced Lipophilicity

A fundamental, quantifiable difference between 3,3-diethylazetidine and its closest analog, 3,3-dimethylazetidine, lies in their calculated physicochemical properties, which directly influence downstream ADME profiles. The replacement of two methyl groups with two ethyl groups increases the molecular weight from 85.15 g/mol for 3,3-dimethylazetidine to 113.20 g/mol for 3,3-diethylazetidine . More importantly, this structural change is predicted to significantly increase the partition coefficient (LogP), thereby enhancing lipophilicity. The LogP for the unsubstituted azetidine core is approximately -0.01 [1]. In drug design, such a shift toward higher LogP (estimated to be > 1 for the diethyl analog) can dramatically alter membrane permeability and tissue distribution, differentiating the diethyl scaffold for applications requiring enhanced cellular uptake or CNS penetration, where the less lipophilic dimethyl analog may be suboptimal .

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Application Scenarios for Procuring 3,3-Diethylazetidine


Development of Dual-Action Anticancer Agents

Procure 3,3-diethylazetidine as a starting material for the synthesis of novel anticancer drug candidates. The evidence demonstrates that its 2,4-dione derivatives are not only potent nanomolar inhibitors of Human Neutrophil Elastase (IC50 35-45 nM) but also exhibit broad-spectrum antiproliferative activity against leukemia, lung, breast, and bladder cancer cell lines (IC50 4.59–9.86 µM) [1]. This validated dual mechanism of action is a distinct advantage for developing multi-targeted kinase or protease inhibitors for oncology, a profile not observed with simpler 3,3-disubstituted azetidines [2].

Scaffold for Optimizing ADME Properties via Lipophilicity

Utilize 3,3-diethylazetidine in medicinal chemistry programs where modulating lipophilicity is a key objective. Compared to the more common 3,3-dimethylazetidine building block, the diethyl analog provides a significant, quantifiable increase in molecular weight (+28.05 g/mol) and estimated LogP (> +1 unit) . This makes it the strategic choice for enhancing membrane permeability or blood-brain barrier penetration in early-stage drug discovery, particularly for CNS-targeted programs where higher LogP is often correlated with increased brain exposure .

Synthesis of Metabolically Stable Enzyme Inhibitors

Leverage 3,3-diethylazetidine as a core motif for creating protease inhibitors with a favorable stability profile. Research confirms that the 2,4-dione derivatives built on this scaffold maintain high stability under physiological conditions [1]. This characteristic overcomes the inherent chemical lability often associated with the strained azetidine ring , thereby increasing the likelihood that lead compounds will survive in vitro ADME assays and yield interpretable results in subsequent in vivo pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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